molecular formula C14H18N4O8S B13036089 S-Acetyl-MAG3-NHS Ester

S-Acetyl-MAG3-NHS Ester

Cat. No.: B13036089
M. Wt: 402.38 g/mol
InChI Key: YHVMSFHLNORALE-UHFFFAOYSA-N
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Description

S-Acetyl-MAG3-NHS Ester, also known as N-hydroxysuccinimidyl S-acetylmercaptoacetyltriglycinate, is a bifunctional chelator. It is widely used in the field of nuclear medicine for radiolabeling biomolecules with technetium-99m and radiorhenium. This compound is particularly valued for its ability to form stable chelates with these radionuclides, making it an essential tool for diagnostic imaging and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Acetyl-MAG3-NHS Ester begins with the preparation of N-hydroxysuccinimidyl S-acetylmercaptoacetate from mercaptoacetic acid. This intermediate is then used to synthesize S-acetylmercaptoacetyltriglycine. The final step involves the conversion of S-acetylmercaptoacetyltriglycine to this compound . The entire process requires approximately 19 days, with specific reaction conditions including room temperature and neutral to slightly basic pH for the deprotection of the acetyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

S-Acetyl-MAG3-NHS Ester primarily undergoes substitution reactions, where the N-hydroxysuccinimidyl ester reacts with primary amine groups on biomolecules to form stable amide bonds .

Common Reagents and Conditions

The common reagents used in these reactions include primary amine-functionalized biomolecules and buffers at neutral to slightly basic pH. The reaction typically occurs at room temperature .

Major Products

The major products formed from these reactions are biomolecule conjugates that are radiolabeled with technetium-99m or radiorhenium. These conjugates are used for various imaging and therapeutic applications .

Mechanism of Action

The mechanism of action of S-Acetyl-MAG3-NHS Ester involves the formation of stable chelates with technetium-99m or radiorhenium. The N-hydroxysuccinimidyl ester reacts with primary amine groups on biomolecules, forming stable amide bonds. This allows the radiolabeled biomolecules to be used for imaging and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Acetyl-MAG3-NHS Ester is unique due to its stability in forming chelates with technetium-99m and radiorhenium without the need for a coligand. This makes it particularly suitable for temperature- and pH-sensitive biomolecules .

Properties

Molecular Formula

C14H18N4O8S

Molecular Weight

402.38 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[2-[[2-[(2-acetylsulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetate

InChI

InChI=1S/C14H18N4O8S/c1-8(19)27-7-11(22)16-5-9(20)15-4-10(21)17-6-14(25)26-18-12(23)2-3-13(18)24/h2-7H2,1H3,(H,15,20)(H,16,22)(H,17,21)

InChI Key

YHVMSFHLNORALE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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